molecular formula C11H4ClF6N3O2 B1436259 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1823183-59-0

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1436259
CAS No.: 1823183-59-0
M. Wt: 359.61 g/mol
InChI Key: VRUUCKNOGSYBJU-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of fluorine chemistry.

  • Biology: The compound can be used as a probe to study biological systems, especially those involving halogenated compounds.

  • Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.

Future Directions

While specific future directions for this compound were not found in the available resources, it’s worth noting that trifluoromethylpyridines, a related class of compounds, are expected to have many novel applications in the future . They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common approach is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine to form the corresponding hydrazone, followed by cyclization with trifluoromethylating agents to introduce the trifluoromethyl group at the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the pyridine or pyrazole rings, leading to the formation of different functional groups.

  • Substitution: The halogen atoms (chlorine and trifluoromethyl groups) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced pyridines and pyrazoles.

  • Substitution Products: Substituted pyridines and pyrazoles with different functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition of enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate biological responses.

  • Pathways: Involvement in metabolic or signaling pathways relevant to the compound's application.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine

  • 3-(Trifluoromethyl)pyrazole

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine

Uniqueness: This compound is unique due to its combination of halogen atoms and the pyrazole ring, which provides distinct chemical and physical properties compared to similar compounds. The presence of multiple trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N3O2/c12-6-1-4(10(13,14)15)2-19-8(6)21-3-5(9(22)23)7(20-21)11(16,17)18/h1-3H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUCKNOGSYBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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